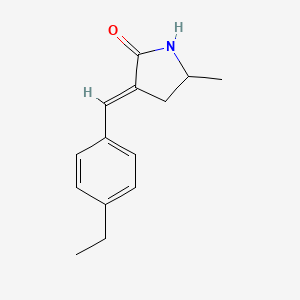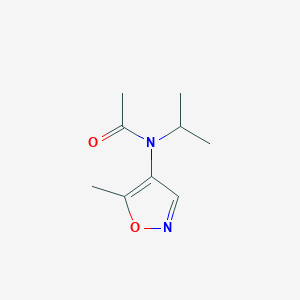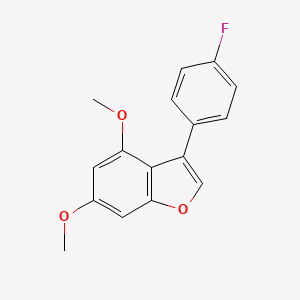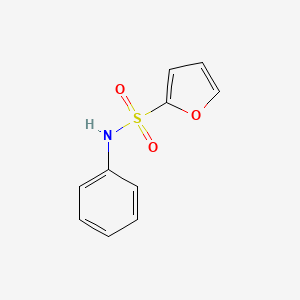![molecular formula C8H7ClN2O3S B12888787 2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12888787.png)
2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications. The presence of the sulfonyl chloride group in this compound makes it a valuable intermediate for various chemical reactions and synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride typically involves the reaction of 2-aminomethylbenzoxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 2-aminomethylbenzoxazole
Reagent: Chlorosulfonic acid (ClSO₃H)
Reaction Conditions: The reaction is usually conducted at low temperatures (0-5°C) to prevent side reactions and ensure high yield. The reaction mixture is then gradually warmed to room temperature and stirred for several hours.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high efficiency. The compound is typically purified by recrystallization or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation: The compound can undergo oxidation reactions to form sulfonic acids or sulfonate esters.
Reduction: Reduction of the sulfonyl chloride group can yield sulfinic acids or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Sulfonamides: Formed from nucleophilic substitution reactions.
Sulfonic Acids: Resulting from oxidation reactions.
Sulfinic Acids and Thiols: Produced through reduction reactions.
科学的研究の応用
2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: Employed in the development of enzyme inhibitors and receptor modulators.
Industrial Applications: Utilized in the production of dyes, pigments, and polymers.
Chemical Synthesis: Serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
作用機序
The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on biological molecules. This reactivity makes it a valuable tool for modifying proteins, enzymes, and other biomolecules. The compound can inhibit enzyme activity by covalently modifying active site residues or altering protein conformation.
類似化合物との比較
Similar Compounds
2-(Aminomethyl)benzoxazole: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
2-(Chloromethyl)benzoxazole: Contains a chloromethyl group instead of an aminomethyl group, leading to different reactivity and applications.
Benzoxazole-2-thiol: Features a thiol group, which imparts distinct chemical properties and biological activities.
Uniqueness
2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride is unique due to the presence of both the aminomethyl and sulfonyl chloride groups. This combination allows for versatile chemical reactivity and a wide range of applications in synthesis and research. The compound’s ability to undergo nucleophilic substitution reactions makes it a valuable intermediate for the preparation of various derivatives with potential biological and industrial significance.
特性
分子式 |
C8H7ClN2O3S |
|---|---|
分子量 |
246.67 g/mol |
IUPAC名 |
2-(aminomethyl)-1,3-benzoxazole-7-sulfonyl chloride |
InChI |
InChI=1S/C8H7ClN2O3S/c9-15(12,13)6-3-1-2-5-8(6)14-7(4-10)11-5/h1-3H,4,10H2 |
InChIキー |
BPEYREVNPCSCEV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)OC(=N2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



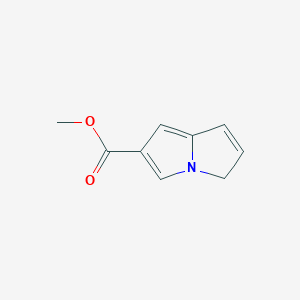
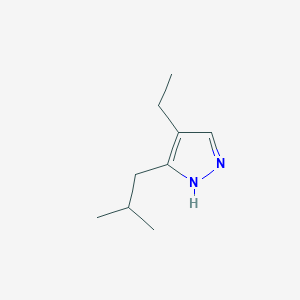
![2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B12888712.png)
![N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butanamide](/img/structure/B12888727.png)

